molecular formula C14H6N2O8 B093595 1,5-Dihydroxy-4,8-dinitroanthraquinone CAS No. 128-91-6

1,5-Dihydroxy-4,8-dinitroanthraquinone

Cat. No. B093595
CAS RN: 128-91-6
M. Wt: 330.21 g/mol
InChI Key: CUIHODIOWPLCMG-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-4,8-dinitroanthraquinone is a derivative of anthraquinone, a compound with a rich history in dye and pigment production. The molecule is characterized by its anthraquinone core, which is a planar structure, and functional groups that include hydroxy and nitro substituents. The presence of these substituents influences the compound's reactivity and physical properties, making it a subject of interest in various chemical studies .

Synthesis Analysis

The synthesis of 1,5-dihydroxy-4,8-dinitroanthraquinone involves nitration reactions of dihydroxyanthraquinones. For instance, when 1,5-dihydroxyanthraquinone (Anthrarufin) is nitrated using concentrated sulfuric and nitric acids with boric acid, it yields mono-, di-, and tetra-nitro products . Additionally, the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product, indicating the reactivity of the nitro groups in such reactions .

Molecular Structure Analysis

The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone has been determined using X-ray diffraction methods. The anthraquinone nucleus is approximately planar, and the nitro groups are inclined at about 88 degrees to the plane of the anthraquinone core. This inclination may allow for internal hydrogen bonding, which could influence the compound's chemical behavior .

Chemical Reactions Analysis

The chemical behavior of 1,5-dihydroxy-4,8-dinitroanthraquinone is influenced by its functional groups. The nitro groups can undergo reduction to yield amino derivatives, which can then be alkylated to form alkylamino derivatives. These derivatives exhibit different dyeing properties when applied to synthetic fibers, indicating the importance of the nitro group in determining the compound's chemical reactivity and application potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dihydroxy-4,8-dinitroanthraquinone are closely related to its molecular structure. The planarity of the anthraquinone core and the presence of nitro and hydroxy groups contribute to its ability to form hydrogen bonds and its anisotropic thermal vibrations. These properties are significant when considering the compound's use in dyeing processes and its behavior under different environmental conditions .

Scientific Research Applications

  • Synthesis as Liquid Crystal Dichroic Dyes : 1,5-Dihydroxy-4,8-dinitroanthraquinone is used as a raw material in the synthesis of anthraquinone-based liquid crystal dichroic dyes, which have applications in guest-host liquid crystal displays. These dyes display properties such as a maximum UV absorption at 580 nm and an order parameter of 0.71 (Li Xiaolian, Zhang Zongying, & W. Yi, 2010).

  • Crystal Structure Analysis : The crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone has been determined through X-ray diffraction methods. The structure reveals an approximately planar anthraquinone nucleus with nitro groups inclined at about 88 degrees to it, and the possibility of internal hydrogen bonding (M. Bailey & C. Brown, 1967).

  • Polyanthraquinone Synthesis : This compound is integral in the preparation of new main-chain type polyanthraquinones. These polymers are soluble in organic solvents and exhibit properties like piezochromism, conductivity, and liquid crystalline behavior, making them significant in material science (Takakazu Yamamoto et al., 2003).

  • Electrochemical Reduction : The electroreduction performance and mechanism of 1,5-dinitroanthraquinone in an ionic liquid (EMimBF4) have been studied, revealing a complex electrochemical process involving 12 electrons. This research has implications in organic electrochemistry (Wang Yin-mei, 2010).

  • Thermal Decomposition Kinetics : The thermal decomposition characteristics of 1,5-dinitroanthraquinone, as a hazardous waste in dye production, have been investigated. This includes understanding its decomposition steps and thermal risks, which is crucial for safety in industrial processes (Zehua Xia et al., 2021).

  • Protolytic Equilibria Studies : The acid dissociation and anionic homoconjugation equilibria of 1,5-dihydroxyanthraquinone in non-aqueous solutions have been studied, providing insights into its chemical behavior in different solvents, which is essential for its application in various industrial processes (A. Bogdańska et al., 1999).

Future Directions

1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, has shown antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . This points to potential future directions in the development of new antibacterial agents.

properties

IUPAC Name

1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHODIOWPLCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059589
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro-
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Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydroxy-4,8-dinitroanthraquinone

CAS RN

128-91-6
Record name 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro-
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Record name Anthrarufin,8-dinitro-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Yasui, M Matsuoka, T Kitao - Dyes and pigments, 1989 - Elsevier
The syntheses of some aryl-1,5-diamino-4,8-dihydroxyanthraquinone dyes is described and their properties are discussed on the basis of colour-structure relationships, dichroism and …
Number of citations: 7 www.sciencedirect.com
HS Yie, N Basar, SI Amran - science.utm.my
Antibacterial resistance has become a global healthcare problem. The widespread of antibacterial agents causes bacteria to evolve and develop resistance towards antibacterial agents…
Number of citations: 0 science.utm.my
SJ Cowling, C Ellis, JW Goodby - Liquid Crystals, 2011 - Taylor & Francis
Dichroic dyes, based on anthraquinone chromophores, for incorporation into various liquid-crystalline host mixtures have been prepared. For each dye, which has been designed to …
Number of citations: 15 www.tandfonline.com
J Cognard, TH Phan, N Basturk - Molecular Crystals and Liquid …, 1983 - Taylor & Francis
Substitution of the anthraquinone ring system has provided dyes suitable for guest-host applications. In general, one seeks to elongate the anthraquinonic system through a fourth ring. …
Number of citations: 17 www.tandfonline.com
JO Morley, R Hutcheson - Journal of Chemical Technology and …, 1980 - Wiley Online Library
The catalytic hydrogenation of hydroxynitroanthraquinones such as 1,8‐dihydroxy‐4,5‐dinitroanthraquinone over either palladium‐carbon or platinum‐carbon catalysts proceeds …
Number of citations: 4 onlinelibrary.wiley.com
I Fukuda, A Kaneko, S Nishiumi, M Kawase… - Journal of bioscience …, 2009 - Elsevier
Anthraquinones are widely present in plant kingdom, and clinically used as laxatives. Environmental contaminants, dioxins, develop various adverse effects through transformation of a …
Number of citations: 25 www.sciencedirect.com
H Kim, T Goodson III… - The Journal of Physical …, 2016 - ACS Publications
In this combined computational and experimental study, specific chemical interactions affecting the prediction of one-electron and two-electron reduction potentials for anthraquinone …
Number of citations: 44 pubs.acs.org
R Soloniewicz, M Teodorczyk - Microchimica Acta, 1982 - Springer
It has been found that mononitro-aromatic compounds can be used as quite sensitive reagents for determination of reducing sugars, and use of 2-, 3- and 4-nitrobenzoic and 3-…
Number of citations: 0 link.springer.com
SD Popescu - Fresenius' Journal of Analytical Chemistry, 1972 - Springer
Number of citations: 0
NH LOMe - Indian Journal of Chemistry: Organic …, 1978 - Council of Scientific & Industrial …
Number of citations: 0

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